Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate, commonly known as EPCAB, is a synthetic compound that has gained significant attention from researchers due to its potential therapeutic properties. EPCAB belongs to the class of pyrazole-containing compounds and has been shown to possess anti-inflammatory, antitumor, and analgesic properties.
Mechanism of Action
Target of Action
The primary target of ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate, also known as Ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate or Oprea1_648286, is the sodium ion (Na+) channel on the nerve membrane . This compound acts as a local anesthetic, inhibiting the nervous system by blocking the conduction of nerve impulses .
Mode of Action
Ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate binds to specific parts of the sodium ion channel, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
The compound is part of the class of 5-amino-pyrazoles, which are potent reagents in organic and medicinal synthesis . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis of ethyl 4-(1-ethyl-1H-pyrazole-3-amido)benzoate involves three steps: alkylation, esterification, and alkylation .
Result of Action
The result of the compound’s action is a reversible blockage of nerve impulse conduction, leading to a loss of local sensation . This makes it useful for local surgery and treatment, providing temporary relief from pain .
Advantages and Limitations for Lab Experiments
EPCAB has several advantages for lab experiments. EPCAB is a synthetic compound, and its synthesis is well-established, which allows for the production of large quantities of the compound. Additionally, EPCAB has been extensively studied, and its pharmacological properties are well-characterized. However, EPCAB also has some limitations for lab experiments. EPCAB has poor solubility in water, which may limit its bioavailability. Additionally, EPCAB has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for the research on EPCAB. One potential direction is to investigate the potential of EPCAB as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of EPCAB and to identify its molecular targets. Furthermore, future studies should investigate the safety and efficacy of EPCAB in human clinical trials.
Synthesis Methods
The synthesis of EPCAB involves the reaction of ethyl 4-aminobenzoate with ethyl acetoacetate, followed by cyclization with ethyl 1-ethyl-3-methylpyrazole-4-carboxylate. The final product is obtained through the condensation reaction of the resulting intermediate with ethyl chloroformate. The synthesis of EPCAB has been reported in several research articles, and the yield of the final product can be optimized by modifying the reaction conditions.
Scientific Research Applications
EPCAB has been extensively studied for its potential therapeutic properties. Several research studies have reported the anti-inflammatory, antitumor, and analgesic effects of EPCAB. EPCAB has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. Additionally, EPCAB has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, EPCAB has been shown to possess analgesic properties and can alleviate pain in animal models of neuropathic pain.
properties
IUPAC Name |
ethyl 4-[(1-ethylpyrazole-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-18-10-9-13(17-18)14(19)16-12-7-5-11(6-8-12)15(20)21-4-2/h5-10H,3-4H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXDPGSZKILBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.